Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-
Overview
Description
Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with a unique structure that makes it valuable for various scientific research applications. It is characterized by the presence of a benzenemethanol core substituted with a bromine atom and a tetrahydro-2H-pyran-2-yl group. This compound is used in fields such as medicinal chemistry and material science due to its diverse properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 4-bromo-3-hydroxybenzenemethanol with tetrahydro-2H-pyran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde or 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzoic acid.
Reduction: Benzenemethanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-.
Substitution: 4-azido-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzenemethanol or 4-thio-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzenemethanol.
Scientific Research Applications
Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s stability and bioavailability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-bromo-3-hydroxy-: Lacks the tetrahydro-2H-pyran-2-yl group, making it less stable and less bioavailable.
Benzenemethanol, 4-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
Benzenemethanol, 4-bromo-3-methoxy-: Contains a methoxy group instead of the tetrahydro-2H-pyran-2-yl group, leading to different chemical and biological properties.
Uniqueness
Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-bromo-3-(oxan-2-yloxy)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-10-5-4-9(8-14)7-11(10)16-12-3-1-2-6-15-12/h4-5,7,12,14H,1-3,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVURWMZXOVEWKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=CC(=C2)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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